1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine
Description
1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a trifluoroethoxy-methyl substituent at the 1-position of the pyrazole ring and an amine group at the 4-position. This compound is of interest in medicinal chemistry due to the electron-withdrawing trifluoroethoxy group, which enhances metabolic stability and modulates pharmacokinetic properties. Its molecular formula is C₆H₉F₃N₃O, with a molecular weight of 196.16 g/mol (calculated from constituent atomic masses) . The hydrochloride salt of this compound (CAS 1185098-59-2) is commercially available and has been utilized in drug discovery pipelines .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O/c7-6(8,9)3-13-4-12-2-5(10)1-11-12/h1-2H,3-4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIXCDHCKPVOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1COCC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218162 | |
| Record name | 1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-33-7 | |
| Record name | 1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knorr Pyrazole Synthesis
The Knorr method remains a foundational approach for constructing 4-aminopyrazoles. A typical protocol involves cyclocondensation of hydrazines with 1,3-diketones or β-keto esters.
Procedure :
-
React ethyl acetoacetate (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at reflux (78°C) for 6 hours.
-
Acidify with HCl to precipitate 1H-pyrazol-4-amine hydrochloride (yield: 72–85%).
Limitations :
-
Limited functional group tolerance for subsequent trifluoroethoxymethylation.
-
Requires protection of the amine prior to alkylation.
Trifluoroethoxymethyl Group Installation
N-Alkylation of Pyrazole Amines
Direct alkylation using 2,2,2-trifluoroethyl chloromethyl ether is the most cited method.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Substrate | 1H-pyrazol-4-amine |
| Alkylating Agent | ClCH2OCH2CF3 (1.5 equiv) |
| Base | K2CO3 (2.0 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Time | 12 hours |
| Yield | 58% |
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with base deprotonation of the pyrazole nitrogen enhancing nucleophilicity. Competing O-alkylation is minimized by steric hindrance from the trifluoroethyl group.
Mitsunobu Reaction
For higher regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine:
Conditions :
-
1H-pyrazol-4-amine (1.0 equiv)
-
2,2,2-Trifluoroethanol (1.2 equiv)
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DEAD (1.5 equiv), PPh3 (1.5 equiv)
-
THF, 0°C → rt, 24 hours
-
Yield: 67%
Advantages :
-
Avoids strong bases that may degrade the amine.
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Better control over N1 vs. N2 alkylation.
Protective Group Strategies
Boc Protection
Tert-butoxycarbonyl (Boc) protection prevents unwanted side reactions during alkylation:
-
Protect 1H-pyrazol-4-amine with Boc2O (1.3 equiv) in THF/H2O (3:1).
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Alkylate with ClCH2OCH2CF3 as in Section 3.1.
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Deprotect with TFA/DCM (1:4) to yield final product (overall yield: 61%).
One-Pot Synthesis Approaches
Recent advancements combine pyrazole formation and alkylation in a single vessel:
Procedure :
-
Cyclize hydrazine and ethyl 4,4,4-trifluoroacetoacetate in MeOH/H2O.
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Add ClCH2OCH2CF3 and K2CO3 without isolation.
Trade-offs :
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Reduced purity (∼85% by HPLC).
-
Requires careful stoichiometric control.
Industrial-Scale Production
Pilot plant data reveal key optimization parameters:
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 500 mL | 2000 L |
| Heating Rate | 5°C/min | 1°C/min |
| Cooling System | Ice bath | Jacketed reactor |
| Yield | 58% | 62% |
| Purity | 95% | 98% |
Scale-up challenges include exotherm management and efficient removal of inorganic salts.
Analytical Characterization
Critical quality control metrics for the final product:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% (HPLC) | USP <621> |
| Residual Solvents | <500 ppm DMF | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
| Water Content | <0.5% | Karl Fischer |
XRPD analysis confirms crystalline form stability under accelerated storage conditions.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 58 | 95 | 1200 | Moderate |
| Mitsunobu | 67 | 97 | 3400 | Low |
| One-Pot | 54 | 85 | 900 | High |
| Boc-Protected | 61 | 96 | 1800 | High |
The Mitsunobu method offers superior purity but is cost-prohibitive for large-scale production. Industrial processes favor one-pot synthesis despite lower yields due to reduced operational complexity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
Scientific Research Applications
Medicinal Chemistry
1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine has been investigated for its potential therapeutic effects. Its structure allows for modifications that can enhance biological activity, particularly in the development of new pharmaceuticals targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that substituents like trifluoroethoxy can improve the efficacy against specific cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in several peer-reviewed articles.
Agrochemicals
The compound's unique properties also make it suitable for use in agrochemical formulations. Its fluorinated structure contributes to increased stability and effectiveness in pesticides and herbicides.
Case Study: Pesticidal Efficacy
Field trials have demonstrated that formulations containing this compound show improved pest control compared to traditional agents. These studies highlight the compound's role in enhancing crop yield while minimizing environmental impact.
Material Science
In material science, this compound is explored for its potential use in developing advanced materials with specific thermal and mechanical properties. The incorporation of fluorinated groups can lead to materials with enhanced chemical resistance.
Case Study: Polymer Development
Research into polymer composites incorporating this compound has shown promising results in terms of durability and resistance to degradation under harsh conditions.
Mechanism of Action
The mechanism by which 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituted Trifluoroethyl/Trifluoroethoxy Pyrazole Derivatives
Key Observations :
Halogen-Substituted Benzyl Pyrazole Amines
Key Observations :
Phenoxy-Substituted Pyrazole Amines
Key Observations :
- The trifluoromethylphenoxy group enhances electron-deficient character, improving interactions with hydrophobic enzyme pockets .
Biological Activity
1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a trifluoroethoxy group, which is known to enhance the pharmacological properties of various drugs. The biological activity of this compound can be explored through its synthesis, structure-activity relationships (SAR), and various in vitro studies.
The chemical formula for this compound is , with a molecular weight of approximately 215.2 g/mol. The presence of the trifluoroethoxy group is significant as it can influence the lipophilicity and overall biological behavior of the compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.2 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Biological Activity Overview
The biological activities of pyrazole derivatives have been widely studied, particularly in relation to their anti-cancer properties. Research indicates that modifications to the pyrazole ring can significantly alter its pharmacological profile.
Anti-Cancer Activity
In vitro studies have shown that compounds related to this compound exhibit anti-proliferative effects against various cancer cell lines. For example, compounds with similar structures have been evaluated for their ability to inhibit tumor cell growth in lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer) with varying degrees of efficacy .
Case Study:
A study focused on a series of pyrazole derivatives demonstrated that certain modifications significantly enhanced anti-tubulin activity. The most promising derivative showed an IC50 value ranging from 0.054 to 0.16 μM against the SGC-7901 cell line, indicating potent anti-cancer activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substitutions on the pyrazole ring are critical for enhancing biological activity. For instance:
- The introduction of electron-withdrawing groups such as trifluoromethyl can increase potency.
- The position of substituents on the pyrazole ring affects binding affinity and selectivity towards biological targets.
The mechanism by which this compound exerts its biological effects may involve:
Q & A
Q. What are the recommended synthetic routes for 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step organic reactions :
Nucleophilic substitution : React a pyrazole-4-amine derivative with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trifluoroethoxymethyl group .
Protection/deprotection : Use tert-butoxycarbonyl (Boc) or other protecting groups for the amine moiety to prevent side reactions during alkylation .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
- Key reagents : Trifluoroethyl halides, pyrazole precursors, bases (NaH, K₂CO₃).
- Critical parameters : Reaction temperature (60–80°C), anhydrous conditions, and stoichiometric control to avoid over-alkylation .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 7.5–8.0 ppm for H-3/H-5), trifluoroethoxy group (δ 4.5–4.7 ppm for -OCH₂CF₃), and amine (-NH₂, δ 2.5–3.5 ppm) .
- ¹⁹F NMR : Confirm the presence of the CF₃ group (δ -70 to -75 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 268.1 (C₁₀H₁₁F₃N₃O⁺) .
- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding interactions with enzymes (e.g., kinases) or receptors. The trifluoroethoxy group’s electronegativity may enhance binding affinity to hydrophobic pockets .
- QSAR studies : Correlate structural features (e.g., lipophilicity from the CF₃ group) with antimicrobial or anticancer activity using datasets of analogous pyrazoles .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Assay standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (MTT/XTT) to distinguish target-specific effects from cytotoxicity .
- Metabolite profiling : Use LC-MS to identify degradation products or reactive intermediates that may skew results .
Q. How can reaction conditions be optimized to improve yield while minimizing by-products?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (40–100°C), solvent (DMF vs. THF), and catalyst (e.g., KI for SN2 reactions) to identify optimal conditions .
- By-product analysis : Monitor side products (e.g., dialkylated amines) via TLC or GC-MS and adjust stoichiometry (amine:alkylating agent = 1:1.2) .
- Flow chemistry : Continuous reactors reduce reaction time and improve heat management for exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
